molecular formula C14H20O2 B1668098 Butibufen CAS No. 55837-18-8

Butibufen

Cat. No.: B1668098
CAS No.: 55837-18-8
M. Wt: 220.31 g/mol
InChI Key: UULSXYSSHHRCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for Butibufen involves the preparation of 4-isobutylphenylbenzyl chloride by passing hydrogen chloride into a suspension of p-bromoaldehyde and anhydrous zinc chloride in isobutylbenzene. The resulting 4-isobutylbenzyl chloride is then reacted with sodium cyanide in ethanol and water under reflux conditions .

Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Butibufen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Butibufen has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness of Butibufen: this compound is unique in its faster onset of action and potentially fewer side effects compared to other NSAIDs. It has shown a favorable effect on platelet aggregation, which could be beneficial in preventing thrombotic events .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSXYSSHHRCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60682-24-8 (hydrochloride salt)
Record name Butibufen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID201021603, DTXSID60866508
Record name Butibufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-Methylpropyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-18-8
Record name Butibufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butibufen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butibufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butibufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTIBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS1TEM917
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butibufen
Reactant of Route 2
Reactant of Route 2
Butibufen
Reactant of Route 3
Reactant of Route 3
Butibufen
Reactant of Route 4
Butibufen
Reactant of Route 5
Reactant of Route 5
Butibufen
Reactant of Route 6
Reactant of Route 6
Butibufen
Customer
Q & A

Q1: What is butibufen and what is its mechanism of action?

A1: this compound (2-(4-Isobutylphenyl)butyric acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [, ] While its exact mechanism of action is not fully elucidated, like other NSAIDs, it is believed to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. []

Q2: How is this compound metabolized in the body?

A2: While the specifics aren't fully elaborated in the provided literature, this compound's metabolism likely involves hepatic enzymes, similar to other NSAIDs. Further research is needed to fully characterize its metabolic pathways and potential drug-drug interactions.

Q3: Are there different formulations of this compound available?

A6: Yes, research indicates that this compound has been formulated into various pharmaceutical forms, including tablets, sachets containing microencapsulated drug with excipients, microemulsions, and creams. [] Additionally, there are studies comparing the pharmacokinetics and gastrointestinal effects of enteric-coated versus non-enteric-coated microcapsule formulations of this compound. []

Q4: What analytical techniques are used to quantify this compound?

A7: High-performance liquid chromatography (HPLC) is a well-established method for the determination and validation of this compound in various forms, including raw material, microencapsulated forms, and pharmaceutical preparations. [] This method is valued for its linearity, accuracy, precision, and sensitivity in quantifying this compound concentrations. []

Q5: Is there research on the phototoxicity of this compound?

A9: Yes, some studies have investigated the phototoxic potential of this compound and its photoproducts in vitro. [] This is an important aspect to consider for drugs with structures susceptible to light-induced degradation and potential for generating reactive species that can damage biological molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.